1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one
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Description
1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.257. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one is the muscarinic (M3) receptors . These receptors are a type of muscarinic acetylcholine receptor that play a crucial role in various physiological functions, including smooth muscle contraction, glandular secretion, and heart rate modulation.
Mode of Action
This compound acts as a selective antagonist of the M3 receptors . Antagonists are substances that inhibit the function of the receptors they bind to. In this case, the compound binds to the M3 receptors, preventing them from being activated by their natural ligand, acetylcholine. This results in a decrease in the physiological responses mediated by these receptors.
Biochemical Pathways
The antagonism of M3 receptors by this compound affects the cholinergic pathway . The cholinergic pathway is involved in numerous physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. By inhibiting the activation of M3 receptors, this compound can modulate these processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of physiological processes mediated by M3 receptors. By acting as a selective antagonist, this compound can decrease the activation of these receptors, thereby modulating associated physiological responses .
Biochemical Analysis
Biochemical Properties
1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one has been identified as a potential selective antagonist of muscarinic (M3) receptors . This suggests that it interacts with these receptors, which are proteins, and can influence biochemical reactions involving these proteins .
Cellular Effects
The compound’s antagonistic action on muscarinic (M3) receptors suggests that it can influence various types of cells and cellular processes . For instance, it may impact cell signaling pathways related to these receptors, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound likely involves binding interactions with the muscarinic (M3) receptors . This binding could lead to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
1-(5-hydroxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5,12,15H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFPBWBQLUPNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2=CC=CC=C2C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.